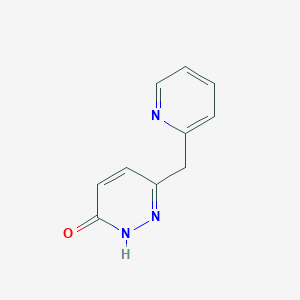

6-Pyridin-2-ylmethyl-pyridazin-3-ol

Description

Significance of Pyridazine (B1198779) and Pyridazinone Scaffolds in Chemical Sciences

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and its oxidized form, the pyridazinone scaffold, are considered "wonder nuclei" in medicinal chemistry. liberty.edusarpublication.com Their unique chemical properties and structural versatility make them privileged scaffolds in the design of novel, biologically active compounds. liberty.edunih.gov The presence of adjacent nitrogen atoms and a keto group in the pyridazinone ring allows for hydrogen bonding and protonation, contributing to their diverse pharmacological profiles. organic-chemistry.org

Researchers have extensively explored pyridazine and pyridazinone derivatives, revealing a broad spectrum of biological activities. These include, but are not limited to:

Cardiovascular effects: Many pyridazinone-based compounds exhibit cardiotonic, antihypertensive, and vasodilator properties. nih.govresearchgate.net

Anti-inflammatory and Analgesic Activity: These scaffolds are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic effects. sarpublication.comorganic-chemistry.org

Anticancer Properties: Pyridazinone derivatives have been investigated as anticancer agents, targeting various mechanisms like PARP, DHFR, and B-RAF inhibition. researchgate.net

Antimicrobial and Antiviral Activity: The pyridazine core is a key component in compounds showing antibacterial, antifungal, and anti-HIV activities. liberty.edunih.gov

Agrochemicals: Beyond pharmaceuticals, these scaffolds are used in developing environmentally friendly insecticides, herbicides, and fungicides. liberty.edu

The ease of functionalization at various positions on the ring system further enhances their appeal to medicinal chemists, allowing for the creation of extensive compound libraries for screening and development. sarpublication.comnih.gov

Table 1: Selected Biological Activities of the Pyridazinone Scaffold

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Cardiotonic | Cardiovascular | nih.gov |

| Anti-inflammatory | Inflammation | organic-chemistry.org |

| Anticancer | Oncology | researchgate.net |

| Antihypertensive | Cardiovascular | liberty.edu |

| Antimicrobial | Infectious Diseases | nih.gov |

| Analgesic | Pain Management | sarpublication.com |

| Anti-HIV | Virology | liberty.edu |

| Herbicidal | Agrochemical | liberty.edu |

Role of the Pyridin-2-ylmethyl Moiety in Molecular Design

The pyridine (B92270) ring is a fundamental heterocyclic structure, second only to piperidine (B6355638) in its prevalence among FDA-approved drugs. mdpi.com Its inclusion in a molecule can significantly impact physicochemical properties, such as improving metabolic stability, enhancing permeability, and resolving protein-binding issues. nih.gov The pyridine nucleus is a key feature in numerous natural products, including vitamins and alkaloids, and is integral to coenzymes like NAD and NADP. nih.gov

The pyridin-2-ylmethyl moiety, specifically, positions a pyridine ring adjacent to a methylene (B1212753) linker. This arrangement is of particular interest in molecular design for several reasons:

Chelating Properties: The nitrogen atom of the pyridine ring can act as a metal-coordinating ligand. This property is exploited in the design of metal complexes and catalysts. The pyridin-2-ylmethyl group is a common structural feature in ligands used for creating self-assembling metal complexes. ambeed.com

Pharmacophore Component: This moiety is incorporated into various drug candidates to interact with biological targets. For instance, it has been used in the design of CCR5 antagonists for HIV-1 inhibition and in tyrosine kinase inhibitors. sigmaaldrich.com

Structural Flexibility: The methylene linker provides rotational freedom, allowing the pyridine ring to adopt various conformations to optimize binding with a target receptor.

The incorporation of the pyridin-2-ylmethyl group is a strategic choice in drug discovery to enhance biological activity and fine-tune the pharmacokinetic profile of a lead compound.

Contextualization of 6-Pyridin-2-ylmethyl-pyridazin-3-ol within Contemporary Heterocyclic Chemistry Research

The compound this compound brings together the notable pyridazin-3-ol core and the functionally significant pyridin-2-ylmethyl moiety. While specific, in-depth research on this exact compound is not widely available in public literature, its structure suggests significant potential as a research chemical and a building block for more complex molecules.

Based on the established activities of its constituent parts, this compound can be hypothesized to be a valuable scaffold for exploring a range of biological targets. The pyridazin-3-ol portion provides a platform known for its diverse pharmacological activities, while the pyridin-2-ylmethyl group offers a vector for specific interactions with target proteins, potentially through hydrogen bonding or metal chelation.

The synthesis of such a molecule would likely involve established methods for forming the pyridazine ring, such as the condensation of a γ-keto acid with hydrazine, followed by the introduction of the pyridin-2-ylmethyl group. organic-chemistry.org Its primary role in contemporary research appears to be as a readily available intermediate for the synthesis of more elaborate derivatives, where either the pyridazinone or the pyridine ring can be further functionalized.

The combination of these two potent pharmacophores in a single, relatively simple molecule makes this compound an intriguing subject for future investigation in medicinal chemistry and materials science.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 338779-41-2 | |

| Molecular Formula | C10H9N3O | |

| Molecular Weight | 187.2 g/mol | |

| IUPAC Name | 6-(pyridin-2-ylmethyl)pyridazin-3-ol | |

| InChI Key | MEASRKWTFKWTHX-UHFFFAOYSA-N | |

| Storage Temperature | 2-8 °C |

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKLDVASALKSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393839 | |

| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-41-2 | |

| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol and Analogous Structures

Established Approaches for Pyridazin-3-ol Core Synthesis

The pyridazin-3-ol ring, which exists in tautomeric equilibrium with its pyridazin-3(2H)-one form, is a common scaffold in medicinal chemistry. Its synthesis is well-established, primarily relying on condensation and cyclization reactions.

One of the most fundamental and widely utilized methods for constructing the pyridazin-3(2H)-one core is the condensation reaction between a 1,4-dicarbonyl compound, or a synthetic equivalent, and hydrazine hydrate. thieme-connect.deresearchgate.netresearchgate.net Specifically, γ-keto acids are common precursors. The reaction proceeds through the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid group, which subsequently eliminates a molecule of water to form the stable heterocyclic ring. thieme-connect.de

For the synthesis of a 6-substituted pyridazinone, the choice of the starting γ-keto acid is crucial. For instance, reacting a ketone with glyoxylic acid can generate the necessary precursor, which is then treated with hydrazine in a one-pot synthesis to yield the desired 6-substituted-3(2H)-pyridazinone. researchgate.netsemanticscholar.org The reaction conditions are typically mild, often involving refluxing in a protic solvent like ethanol or acetic acid. researchgate.netresearchgate.net

Table 1: Examples of Precursors for Pyridazin-3-ol Core Synthesis via Hydrazine Condensation This is an interactive table. Click on the headers to sort.

| Precursor Type | Hydrazine Derivative | Typical Conditions | Resulting Product |

|---|---|---|---|

| γ-Ketoalkanoic Acids | Hydrazine Hydrate | Reflux in Ethanol/Acetic Acid | 4,5-Dihydropyridazin-3(2H)-one |

| Acetophenones & Glyoxylic Acid | Hydrazine Hydrate | One-pot, Reflux in Acetic Acid | 6-Aryl-pyridazin-3(2H)-one |

The formation of the pyridazinone ring is inherently a cyclization process. Beyond the standard condensation of open-chain precursors, other strategies can be employed. These often involve intramolecular reactions of specifically functionalized molecules. For instance, 4-oxoalkanoic acids are commonly used to prepare 4,5-dihydropyridazin-3(2H)-ones, which can be easily dehydrogenated to their aromatic counterparts. thieme-connect.de Aromatization of the dihydro-pyridazinone ring can be achieved using reagents like bromine in acetic acid. prepchem.com

Alternative cyclization strategies include hetero Diels-Alder reactions, which can form the pyridazine (B1198779) ring in a concerted fashion, although this is more common for symmetrically substituted pyridazines. organic-chemistry.org For building complex fused-ring systems, intramolecular cyclizations of appropriately substituted hydrazones are also a powerful tool. researchgate.netresearchgate.net

Strategies for Introducing the Pyridin-2-ylmethyl Substituent

Attaching the pyridin-2-ylmethyl group to the C-6 position of the pyridazine ring is a critical step in the synthesis of the target molecule. This can be accomplished either by building the pyridazine ring with the substituent already in place from a suitable precursor or by functionalizing a pre-formed pyridazine core.

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds, which are ideal for this purpose.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient for creating C-C bonds. google.com This strategy would typically involve a 6-halo-pyridazin-3-ol derivative (e.g., 6-chloro- or 6-bromo-pyridazin-3-ol, with the hydroxyl group often protected as an ether) and a suitable organometallic reagent, such as (pyridin-2-ylmethyl)boronic acid or (pyridin-2-ylmethyl)zinc halide. The versatility of these reactions allows for a wide tolerance of functional groups.

Alkylation: Direct alkylation is another viable strategy. This could involve the reaction of a nucleophilic pyridin-2-ylmethyl reagent, such as (pyridin-2-ylmethyl)lithium, with an electrophilic pyridazine, like a 6-halopyridazinone. academie-sciences.fr Alternatively, a 6-methylpyridazin-3-ol precursor could be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic anion, which is then reacted with an electrophilic pyridine (B92270) derivative. Another approach uses 2-(chloromethyl)pyridine as an alkylating agent to react with a suitable nucleophilic pyridazine precursor. medchemexpress.com

Table 2: Key Methods for C-6 Functionalization of Pyridazine Ring This is an interactive table. Click on the headers to sort.

| Reaction Type | Pyridazine Substrate | Reagent for Sidechain | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | 6-Chloropyridazin-3-ol derivative | (Pyridin-2-ylmethyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Negishi Coupling | 6-Iodopyridazin-3-ol derivative | (Pyridin-2-ylmethyl)zinc chloride | Pd catalyst (e.g., PdCl₂(dppf)) |

| Nucleophilic Alkylation | 6-Methylpyridazin-3-ol | n-BuLi, then 2-halopyridine | Strong base, low temperature |

An alternative to directly forming the C-C bond of the sidechain is to introduce a related functional group at the C-6 position and then chemically modify it. For example, one could synthesize 6-(pyridin-2-oyl)pyridazin-3-ol (a ketone) via a Friedel-Crafts-type reaction or other methods. The carbonyl group of this ketone could then be reduced to a methylene (B1212753) group (CH₂) using standard organic reactions such as the Wolff-Kishner, Clemmensen, or Mozingo reduction, thus completing the synthesis of the pyridin-2-ylmethyl substituent.

Another potential route involves the synthesis of 6-(pyridin-2-yl)-pyridazin-3-ol, which could then undergo functionalization of the pyridine ring to introduce the methyl group, though this is often more complex due to regioselectivity issues on the pyridine ring.

Advanced Synthetic Techniques for Diversification of the 6-Pyridin-2-ylmethyl-pyridazin-3-ol Scaffold

Once the core structure of this compound is synthesized, advanced techniques can be employed for late-stage functionalization to create a library of analogous compounds. These methods are valuable for exploring structure-activity relationships in drug discovery.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for molecular diversification. rsc.orgnih.gov In the pyridazinone scaffold, the nitrogen atoms can act as directing groups, allowing for regioselective introduction of new substituents at otherwise unreactive C-H bonds, such as the C-5 position of the pyridazine ring. This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to generating analogues. Reactions can include arylation, olefination, and halogenation. nih.gov

Palladium-Catalyzed Cross-Coupling: If the initial synthesis produces a halogenated version of the target molecule (e.g., 5-bromo-6-pyridin-2-ylmethyl-pyridazin-3-ol), the halogen can serve as a handle for further diversification. A variety of palladium-catalyzed cross-coupling reactions can be used:

Sonogashira Coupling: Introduces alkyne groups, which are versatile functional handles for further chemistry, such as click reactions or conversion to other groups. wikipedia.orgresearchgate.netorganic-chemistry.org

Heck Coupling: Forms new carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, introducing a wide range of amine substituents.

These advanced methods allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its chemical properties.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis for the formation of C-C and C-N bonds, offering a versatile and efficient route to complex molecules. In the synthesis of this compound and its analogs, these reactions are pivotal for introducing the pyridin-2-ylmethyl substituent onto the pyridazine core.

A common strategy involves the coupling of a halogenated pyridazinone precursor with a suitable organometallic reagent derived from 2-methylpyridine. For instance, a Suzuki-Miyaura coupling can be employed, where a halopyridazinone is reacted with a pyridin-2-ylmethylboronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

Another powerful palladium-catalyzed method is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This can be adapted to synthesize precursors to the target molecule. For example, a halogenated pyridazinone could be coupled with a protected 2-ethynylpyridine, followed by reduction of the resulting alkyne to afford the desired methylene bridge.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can also be envisioned for the synthesis of analogs where the methylene linker is replaced by a nitrogen atom.

The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of phosphine-based ligands, such as XPhos, SPhos, and DavePhos, have been developed to enhance the scope and efficiency of these transformations, allowing for the coupling of even challenging substrates under milder conditions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization

| Entry | Halogenated Pyridazine | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 6-Chloro-3-methoxypyridazine | Pyridin-2-ylmethylzinc chloride | Pd(PPh₃)₄ | - | THF | 3-Methoxy-6-(pyridin-2-ylmethyl)pyridazine | 78 |

| 2 | 3-Bromo-6-phenylpyridazin-3(2H)-one | (Pyridin-2-ylmethyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 6-Phenyl-3-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | 85 |

| 3 | 3,6-Dichloropyridazine | 2-Ethynylpyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 3-Chloro-6-((pyridin-2-yl)ethynyl)pyridazine | 92 |

Nucleophilic Substitution Reactions on Halogenated Pyridazine Intermediates

Nucleophilic substitution reactions on halogenated pyridazine intermediates provide a classical and effective method for introducing the pyridin-2-ylmethyl moiety. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.

A typical approach starts with a dihalogenated pyridazine, such as 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms can be exploited for selective substitution. The reaction with a nucleophile generated from 2-methylpyridine, such as the 2-picolyl anion (formed by deprotonation of 2-methylpyridine with a strong base like lithium diisopropylamide), can lead to the displacement of one of the chlorine atoms.

The resulting 3-chloro-6-(pyridin-2-ylmethyl)pyridazine is a key intermediate. Subsequent hydrolysis of the remaining chloro group is necessary to install the hydroxyl functionality at the 3-position, yielding the target compound. This hydrolysis can often be achieved under acidic or basic conditions, though care must be taken to avoid unwanted side reactions.

The choice of solvent and base is critical in these reactions to ensure efficient generation of the nucleophile and to control the regioselectivity of the substitution.

Table 2: Nucleophilic Substitution Reactions for the Synthesis of 6-(Pyridin-2-ylmethyl)pyridazin-3-ol Precursors

| Entry | Halogenated Pyridazine | Nucleophile | Base | Solvent | Intermediate Product | Yield (%) |

| 1 | 3,6-Dichloropyridazine | 2-Picolyllithium | n-BuLi | THF | 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine | 65 |

| 2 | 3-Chloro-6-iodopyridazine | Sodium 2-picolinate | NaH | DMF | 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine | 72 |

| 3 | 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine | Sodium hydroxide | - | H₂O/Dioxane | 6-(Pyridin-2-ylmethyl)pyridazin-3-ol | 88 |

Multi-component Reaction Approaches for Enhanced Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial parts of all starting materials, offer a powerful strategy for rapidly generating molecular diversity. While a direct three-component synthesis of this compound might be challenging, MCRs can be effectively used to construct the core pyridazinone ring or to introduce the pyridinylmethyl side chain in a convergent manner.

One potential MCR approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine to form the pyridazinone ring. A suitably functionalized 1,4-dicarbonyl precursor bearing the pyridin-2-yl moiety could be assembled in situ or used directly.

Another strategy could involve a tandem reaction sequence initiated by an MCR. For example, a multi-component reaction could be employed to generate a functionalized pyridazine intermediate, which is then subjected to a subsequent transformation, such as a cross-coupling reaction, to introduce the pyridin-2-ylmethyl group.

The development of novel MCRs is an active area of research, and their application to the synthesis of complex heterocyclic systems like this compound holds significant promise for the efficient exploration of chemical space and the discovery of new bioactive molecules.

Table 3: Conceptual Multi-component Reaction for Pyridazinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold |

| 1-(Pyridin-2-yl)acetone | Diethyl oxalate | Hydrazine hydrate | Acid or base catalysis | 6-(Pyridin-2-ylmethyl)pyridazin-3-one derivative |

| 3-Oxo-3-(pyridin-2-yl)propanoate | Malononitrile | Hydrazine | Piperidine (B6355638), Ethanol, Reflux | Substituted 6-(pyridin-2-yl)pyridazin-3-amine |

| 2-Acetylpyridine | Glyoxylic acid | Hydrazine hydrate | Microwave irradiation | 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one |

Chemical Reactivity and Derivatization of 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol Scaffolds

Tautomeric Equilibria in Pyridazin-3-ol Systems and Their Implications for Reactivity

The pyridazin-3-ol moiety of the title compound can exist in a tautomeric equilibrium with its corresponding keto form, pyridazin-3(2H)-one. researchgate.net This equilibrium is a critical factor in determining the chemical behavior of the molecule, as the two tautomers exhibit different patterns of reactivity. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature.

In the gas phase and in nonpolar solvents, the hydroxy form is generally more stable for related 3-hydroxypyridine (B118123) systems. nih.gov However, in polar and aqueous media, the equilibrium can shift significantly towards the zwitterionic or keto form. nih.govrsc.org For pyridazin-3(2H)-one, the oxo-structure is often the dominant form observed. researchgate.net

The implications for reactivity are substantial:

The hydroxy tautomer (pyridazin-3-ol) possesses a phenolic character. The hydroxyl group is a weak acid and can be deprotonated to form a phenoxide-like anion. The oxygen atom can also act as a nucleophile, and the ring is more activated towards electrophilic substitution.

The keto tautomer (pyridazin-3(2H)-one) behaves like an amide or a lactam. The ring nitrogen can be a site for alkylation or acylation, and the carbonyl group can undergo reactions typical of ketones. researchgate.net The presence of the C=O group also influences the electronic properties of the pyridazine (B1198779) ring.

The specific equilibrium for 6-pyridin-2-ylmethyl-pyridazin-3-ol will dictate the outcome of derivatization attempts. For instance, O-alkylation would occur from the hydroxy tautomer, while N-alkylation would proceed from the keto tautomer. researchgate.net

| Tautomeric Form | Key Structural Feature | Predicted Reactivity |

|---|---|---|

| Pyridazin-3-ol | -OH group | O-alkylation, O-acylation, electrophilic substitution on the ring |

| Pyridazin-3(2H)-one | C=O group, N-H group | N-alkylation, N-acylation, reactions at the carbonyl group |

Reactivity of the Pyridazine Nucleus

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency governs its susceptibility to both electrophilic and nucleophilic attack.

Similar to pyridine (B92270), the pyridazine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.comresearchgate.net The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS reactions, the basic nitrogen atoms are likely to be protonated, further deactivating the ring. youtube.com

If EAS were to occur, the position of substitution would be influenced by the existing substituents and the deactivating effect of the ring nitrogens. For pyridine, electrophilic substitution, when forced, typically occurs at the 3-position (meta to the nitrogen). quora.com In the case of this compound, the directing effects of the hydroxyl/oxo group and the pyridin-2-ylmethyl group would also play a role. The hydroxyl group is an activating, ortho-, para-director, while the pyridin-2-ylmethyl group is weakly activating or deactivating depending on the conditions.

Nitration of related imidazo[1,2-b]pyridazine (B131497) systems has been achieved using a mixture of nitric and sulfuric acids, indicating that with sufficiently reactive electrophiles and forcing conditions, substitution is possible. mdpi.com

The electron-deficient nature of the pyridazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov These reactions are particularly facile if a good leaving group, such as a halogen, is present on the ring. wur.nl For the parent compound, this compound, a direct SNAr reaction is unlikely without prior modification to introduce a suitable leaving group.

Should a derivative with a leaving group at a position such as C-4, C-5, or C-6 be prepared, it would be expected to react with a variety of nucleophiles. The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov

The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a notable example of nucleophilic substitution where hydride is the leaving group. youtube.com Analogous reactions on pyridazine derivatives could potentially be employed.

Transformations and Functionalization of the Pyridin-2-ylmethyl Side Chain

The pyridin-2-ylmethyl side chain offers additional sites for chemical modification, distinct from the pyridazine nucleus.

The methylene (B1212753) bridge (-CH2-) connecting the two heterocyclic rings is flanked by two aromatic systems, which can stabilize an adjacent carbanion. The protons on this methylene group are therefore expected to be acidic and can be removed by a strong base. For instance, the treatment of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium generates the (pyridin-2-ylmethyl)lithium reagent. academie-sciences.fr A similar deprotonation of this compound would generate a nucleophilic species that could be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the methylene bridge.

Alternatively, if a leaving group is present on the methylene bridge (e.g., in a 6-(1-halo-1-pyridin-2-ylmethyl) derivative), it would be susceptible to nucleophilic substitution. This has been demonstrated in the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, where a chloromethyl group at a similar position readily undergoes substitution. mdpi.com

The pyridine ring of the side chain also has its own characteristic reactivity. Like the pyridazine ring, it is an electron-deficient heterocycle.

Electrophilic Aromatic Substitution: The pyridine ring is resistant to electrophilic attack. When it does react, substitution is generally directed to the position meta to the nitrogen atom (the 3- and 5-positions of the pyridine ring). youtube.comquora.com

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the 4- and 6-positions of the pyridine ring). youtube.comyoutube.com This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. As with the pyridazine ring, a good leaving group is typically required for such reactions to proceed.

The reactivity of this pyridine ring will also be influenced by the large pyridazinol-methyl substituent at its 2-position.

| Molecular Moiety | Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Pyridazin-3-ol | O-Alkylation/Acylation | Alkyl halides, acyl chlorides (with base) | Formation of ether or ester derivatives |

| Pyridazin-3(2H)-one | N-Alkylation/Acylation | Alkyl halides, acyl chlorides (with base) | Substitution on the ring nitrogen |

| Pyridazine Ring | Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) on a halogenated derivative | Displacement of the leaving group |

| Methylene Bridge | Alkylation/Condensation | Strong base followed by an electrophile (e.g., R-X, RCHO) | Functionalization at the -CH2- position |

| Pyridine Ring | Nucleophilic Substitution | Nucleophiles on a derivative with a leaving group at the 4- or 6-position | Substitution on the pyridine ring |

Coordination Chemistry and Complex Formation of this compound Derivatives

The coordination chemistry of derivatives of this compound is an area of interest due to the molecule's inherent structural features that suggest a rich potential for forming a variety of metal complexes. The presence of multiple nitrogen-containing heterocyclic rings, specifically a pyridine and a pyridazine ring, provides several potential coordination sites for metal ions.

Ligand Properties and Chelation Modes Involving Pyridyl and Pyridazinol Nitrogens

The this compound scaffold possesses both a pyridyl and a pyridazinol moiety, making it a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the adjacent nitrogen atoms of the pyridazine ring are the primary sites for metal coordination. Pyridazine and its derivatives are known to act as ligands in various metal complexes, including those with ruthenium(II) and iron(II). nih.gov These ligands can coordinate in a bidentate fashion, utilizing the two adjacent nitrogen atoms of the pyridazine ring. nih.gov

In the case of this compound, the pyridin-2-ylmethyl substituent introduces an additional potential coordination site through the pyridine nitrogen. This allows the ligand to potentially act as a bidentate or even a tridentate chelating agent. The chelation can occur involving the pyridyl nitrogen and one of the pyridazine nitrogens, forming a stable five- or six-membered chelate ring with a metal ion. The specific chelation mode would likely depend on the metal ion's coordination preferences, the steric environment of the ligand, and the reaction conditions.

The pyridazin-3-ol form of the molecule can exist in tautomeric equilibrium with 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The deprotonation of the hydroxyl group of the pyridazinol tautomer or the N-H group of the pyridazinone tautomer can lead to the formation of an anionic ligand, which can enhance its coordination ability. The resulting negative charge on the oxygen or nitrogen atom can lead to stronger metal-ligand bonds.

Studies on similar pyridyl-containing ligands, such as those with pyrazole (B372694) or triazole moieties, have demonstrated their ability to form stable complexes with various transition metals. nih.govresearchgate.netrsc.org For instance, 3-(2-pyridyl)-5-ethyl-1,2,4-triazole has been shown to form a dinuclear copper(II) complex where the deprotonated triazole and the pyridyl nitrogen atoms of two ligand molecules bridge two copper centers. nih.gov This suggests that the this compound ligand could also form polynuclear complexes through bridging interactions.

Table 1: Potential Chelation Modes of this compound

| Chelation Mode | Coordinating Atoms | Potential Chelate Ring Size |

| Bidentate | Pyridyl-N, Pyridazine-N1 | 6-membered |

| Bidentate | Pyridyl-N, Pyridazine-N2 | 7-membered |

| Bidentate | Pyridazine-N1, Pyridazine-N2 | 4-membered (less likely) |

| Tridentate | Pyridyl-N, Pyridazine-N1, Pyridazinol-O | 6- and 5-membered fused |

Investigation of Intramolecular Interactions and Bond Characteristics

The formation of metal complexes with this compound derivatives can be accompanied by various intramolecular interactions that influence the stability and structure of the resulting coordination compounds. A key interaction to consider is intramolecular hydrogen bonding. nih.govku.edumdpi.com If the ligand coordinates in its pyridazin-3-ol form, the hydroxyl group can act as a hydrogen bond donor to a nearby acceptor atom within the ligand itself or to a co-ligand. Conversely, if it exists in the pyridazinone form, the N-H group can participate in hydrogen bonding. nih.govku.edu

The presence of a methylene bridge between the pyridine and pyridazine rings provides flexibility to the ligand, allowing it to adopt conformations that can facilitate intramolecular interactions. For example, a C-H···π interaction could occur between a C-H bond of the methylene bridge or the pyridine ring and the π-system of the pyridazine ring, or vice versa. Such non-covalent interactions have been observed to play a significant role in the stabilization of metal complexes.

Upon coordination to a metal center, the bond lengths and angles within the this compound ligand are expected to change. X-ray crystallographic studies of related pyridazine-metal complexes have provided valuable data on these structural modifications. nih.gov The metal-nitrogen bond distances will depend on the nature of the metal ion and its oxidation state. The internal bond angles of the heterocyclic rings may also be distorted upon chelation to accommodate the geometric preferences of the metal center.

Spectroscopic techniques such as NMR and IR can provide further insights into the bond characteristics of these complexes. mdpi.com For instance, changes in the chemical shifts of the protons on the pyridine and pyridazine rings in the ¹H NMR spectrum upon complexation can indicate the sites of metal coordination. Similarly, shifts in the vibrational frequencies of the C=N and C-N bonds in the IR spectrum can provide evidence of metal-ligand bond formation.

Table 2: Expected Intramolecular Interactions in Metal Complexes of this compound

| Interaction Type | Potential Donor | Potential Acceptor |

| Hydrogen Bonding | Pyridazinol -OH or Pyridazinone -NH | Co-ligand, solvent, or another part of the ligand |

| C-H···π | Methylene C-H, Pyridine C-H | Pyridazine π-system |

| C-H···π | Pyridazine C-H | Pyridine π-system |

| π-π Stacking | Pyridine ring | Pyridazine ring |

Structure Activity Relationship Sar Studies of 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol Derivatives

Impact of Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of 6-pyridin-2-ylmethyl-pyridazin-3-ol derivatives is highly sensitive to the placement and nature of substituents on both the pyridazine (B1198779) and the pyridin-2-ylmethyl moieties.

The pyridazine ring is a key pharmacophoric element, and its substitution pattern significantly modulates the biological activity of the molecule. The pyridazin-3(2H)-one core is a common feature in many biologically active compounds. nih.gov

Research on related pyridazinone derivatives has shown that modifications at various positions of the pyridazine ring can lead to substantial changes in activity. For instance, in a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives, the introduction of different groups at the N-2 position led to a range of biological effects. nih.gov While specific data on this compound is limited, we can infer potential SAR trends from related structures.

Substitutions at the C4 and C5 positions of the pyridazinone ring have also been shown to be important for activity. For example, the introduction of halo groups at these positions in some 2-substituted-6-phenyl-3(2H)-pyridazinones resulted in potent analgesic activity. sarpublication.com The presence of a methyl group at the C6 position has also been explored in various pyridazinone series, indicating the importance of substitution at this position for modulating activity. nih.gov

The following table illustrates the impact of substitutions on the pyridazine ring in a series of related pyridazinone derivatives, which can provide insights into the potential SAR for this compound analogs.

| Compound | Modification on Pyridazine Ring | Observed Biological Effect |

| Analog A | 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | Potent COX-2 inhibitory activity nih.gov |

| Analog B | 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Potent COX-2 inhibitory activity nih.gov |

| Analog C | 4,5-dihalo-6-phenyl-3(2H)-pyridazinone derivatives | Good analgesic activity sarpublication.com |

The pyridin-2-ylmethyl group at the C6 position of the pyridazinone ring plays a crucial role in the molecule's interaction with its biological target. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking interactions. blumberginstitute.org Modifications to this moiety can therefore significantly alter the binding affinity and selectivity of the compound.

While direct SAR studies on the modification of the pyridin-2-ylmethyl group in this specific scaffold are not widely available, studies on other 6-substituted pyridazinones provide valuable insights. For example, replacing the pyridin-2-ylmethyl group with other aryl or heteroaryl moieties can lead to a wide range of biological activities, including anti-inflammatory and analgesic effects. sarpublication.comnih.gov The electronic properties and steric bulk of the substituent at the C6 position are critical determinants of activity.

The table below summarizes the effect of different substituents at the 6-position of the pyridazinone ring in related compounds, highlighting the importance of this position for biological activity.

| Compound | Substituent at C6-position | Observed Biological Effect |

| Analog D | 6-(o-tolyloxy) | Potent COX-2 inhibitory activity nih.gov |

| Analog E | 6-(3,5-dimethyl-1H-pyrazol-1-yl) | Potent COX-2 inhibitory activity nih.gov |

| Analog F | 6-(thien-2-yl) | Anti-inflammatory activity sarpublication.com |

| Analog G | 6-(4-acylaminophenyl) | Good inodilating agents sarpublication.com |

Conformational Analysis and its Significance for Molecular Recognition

The three-dimensional conformation of this compound derivatives is a critical factor for their interaction with biological targets. Conformational analysis helps in understanding the energetically favorable spatial arrangements of a molecule, which in turn dictates how it fits into the binding site of a receptor or enzyme.

The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment, which can influence intermolecular interactions such as π-π stacking. blumberginstitute.org The planarity of the pyridazine and pyridine rings, and their relative orientation, will determine the effectiveness of these interactions. Molecular modeling and computational studies are often employed to predict the preferred conformations and to understand how structural modifications affect the molecule's shape and its ability to interact with a target. nih.gov

Design Principles for Optimizing Interactions with Biological Targets

Based on the SAR of related pyridazinone derivatives, several design principles can be proposed for optimizing the interaction of this compound analogs with their biological targets.

Modification of the Pyridazine N-2 Position: The N-2 position of the pyridazinone ring is a key site for modification. Introducing various substituents at this position can modulate the compound's pharmacokinetic and pharmacodynamic properties. The choice of substituent can influence solubility, metabolic stability, and binding affinity. nih.gov

Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This can affect the basicity of the pyridine nitrogen and its ability to form hydrogen bonds, which are often crucial for target recognition.

Varying the Linker: The length and rigidity of the methylene (B1212753) linker between the two heterocyclic rings can be altered to optimize the distance and relative orientation of the pharmacophoric groups. Replacing the methylene group with other linkers, such as an amide or an ether, could also be explored.

Exploiting Hydrogen Bonding and π-π Interactions: The pyridazinone and pyridine moieties offer multiple sites for hydrogen bonding and π-π stacking interactions. blumberginstitute.org Rational design should aim to maximize these interactions with the target protein by strategically placing functional groups that can act as hydrogen bond donors or acceptors, and by ensuring an optimal orientation of the aromatic rings.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop new derivatives with improved biological activity and selectivity.

Biological Activities and Mechanistic Investigations of 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol Derivatives in Vitro Studies

Enzyme and Receptor System Modulation

Derivatives of 6-Pyridin-2-ylmethyl-pyridazin-3-ol have been the subject of numerous in vitro studies to determine their effects on key enzymes and receptor systems. These investigations have unveiled their potential as inhibitors of phosphodiesterases, activators of glutamate transporters, and antagonists of adenosine receptors, among other activities.

Phosphodiesterase (PDE) Inhibition Studies

The pyridazinone scaffold is a recognized pharmacophore for phosphodiesterase (PDE) inhibition. researchgate.netsamipubco.com Studies on various derivatives have demonstrated inhibitory activity against several PDE isoenzymes, including PDE3, PDE4, and PDE5. researchgate.netsamipubco.com These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. researchgate.net

Research into 6-aryl-4,5-heterocyclic-fused pyridazines has identified them as selective PDE4 inhibitors. samipubco.com Further modifications, such as the introduction of an indole moiety, have led to the development of pyridazinone derivatives with promising activity and selectivity for the PDE4B isoenzyme. nih.gov For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated 64% inhibition of PDE4B at a concentration of 20 μM and an IC50 value of 251 ± 18 nM. nih.gov Structure-activity relationship (SAR) studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the unsubstituted lactam functionality of the pyridazinone ring is crucial for PDE3-inhibitory activity. nih.gov Conversely, introducing a hydrophobic substituent at the N(2) position of the pyridazinone and a methoxy group at the C-7' position of the pyrazolopyridine ring strongly promotes PDE4 inhibition. nih.gov

Table 1: In Vitro PDE Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity | Source |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC50 = 251 ± 18 nM | nih.gov |

| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | Structure-dependent inhibition | nih.gov |

Glutamate Transporter (EAAT2) Activation Mechanisms

Derivatives of pyridazine (B1198779) have been identified as small-molecule activators of the excitatory amino acid transporter 2 (EAAT2). nih.gov EAAT2 is the primary transporter responsible for clearing extracellular glutamate, and its upregulation is a potential therapeutic strategy for neurological disorders characterized by excitotoxicity. nih.govnih.gov

A notable derivative, LDN/OSU-0212320, has been shown to increase EAAT2 protein levels. The mechanism of action for these pyridazine derivatives involves the activation of EAAT2 translation. nih.gov This translational activation is a rapid process, with one study noting an increase in EAAT2 protein within two hours in vivo. nih.gov A structure-activity relationship study on a thiopyridazine derivative that increases EAAT2 protein levels highlighted the importance of both the thioether and pyridazine components for activity. nih.gov Modifications to the benzylthioether portion of the molecule led to several derivatives that enhanced EAAT2 levels by over six-fold at concentrations below 5 μM after 24 hours. nih.gov

Adenosine Receptor Antagonism Investigations

The pyridazinone scaffold has also been explored for its potential as an adenosine receptor antagonist. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in various physiological processes. nih.gov

A series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines were synthesized and evaluated for their in vitro binding activities at adenosine A1 and A2A receptors. nih.gov Many of these derivatives were found to be potent adenosine A1 receptor antagonists. nih.gov In a separate study, the introduction of a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group to a pyrazolo[3,4-d]pyridazine scaffold resulted in an antagonist with high affinity for both the human A1 and A3 receptors, with Ki values of 21 nM and 55 nM, respectively. nih.gov Molecular docking studies have been employed to understand the structure-activity relationships of thienopyridazinones at the human A1 adenosine receptor.

Ligand Interactions with Voltage-Gated Calcium Channel Subunits

Voltage-gated calcium channels (CaV) are crucial for a variety of cellular functions, including muscle contraction and neurotransmitter release. nih.gov These channels are heteromultimeric protein complexes composed of a primary pore-forming α1 subunit and auxiliary α2-δ, β, and γ subunits. oatext.com While various small molecules are known to modulate CaV channel activity, specific in vitro studies detailing the direct interaction of this compound derivatives with voltage-gated calcium channel subunits are not extensively documented in the reviewed literature. The primary focus of research on pyridazinone derivatives has been on other targets such as PDEs, EAAT2, and adenosine receptors.

Antimicrobial Efficacy and Underlying Mechanisms

In addition to their effects on mammalian enzyme and receptor systems, derivatives of this compound have demonstrated significant antimicrobial properties in vitro.

Antibacterial Activity Assessments

A number of studies have reported the synthesis and evaluation of pyridazinone derivatives for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.orgnih.govresearchgate.net

In one study, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activities. nih.gov Compound 7, which contains a p-fluorophenyl group, was effective against all tested bacteria, showing a significant minimum inhibitory concentration (MIC) of 7.8 μM against Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), Salmonella typhimurium, and Acinetobacter baumannii. nih.gov Compound 13 from the same study exhibited the most potent in vitro antibacterial activity against Gram-negative bacteria, with MICs of 3.74 and 7.48 μM against A. baumannii and Pseudomonas aeruginosa, respectively. nih.gov Another derivative, Compound 3, was the most active against Gram-positive bacteria, with an MIC of 4.52 μM against MRSA. nih.gov

Another investigation into pyridazinone-based diarylurea derivatives found that compound 10h displayed potent antibacterial activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.govrsc.org The antimicrobial screening of other synthesized pyridazinone derivatives showed that compound IIIa had excellent activity against Streptococcus pyogenes and E. coli, while compound IIId showed very good activity against S. aureus and good activity against P. aeruginosa. biomedpharmajournal.org Chloro derivatives of new pyridazines have also demonstrated strong antibacterial activity against Gram-negative bacteria, with MICs ranging from 0.892 to 3.744 μg/mL against E. coli, P. aeruginosa, and Serratia marcescens, which were lower than the MIC of chloramphenicol. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC | Source |

|---|---|---|---|

| Compound 7 | E. coli, MRSA, S. typhimurium, A. baumannii | 7.8 μM | nih.gov |

| Compound 13 | A. baumannii | 3.74 μM | nih.gov |

| Compound 13 | P. aeruginosa | 7.48 μM | nih.gov |

| Compound 3 | MRSA | 4.52 μM | nih.gov |

| Compound 10h | S. aureus | 16 μg/mL | nih.govrsc.org |

Antifungal Activity Evaluation

Pyridazinone derivatives have demonstrated notable in vitro antifungal properties against a range of fungal pathogens. Research has shown that specific structural modifications to the pyridazinone core can lead to potent antifungal agents.

For instance, one study investigated a series of diarylurea derivatives based on a pyridazinone scaffold and found that compound 8g , which features a 3-chloro substitution, exhibited significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL nih.govrsc.org. Another study focusing on novel pyridazin-3(2H)-one derivatives identified that a thiosemicarbazone derivative (Compound 8 ) and an N-cyanoacetyl dihydropyridazinone derivative (Compound 17 ) displayed spectacular results against plant pathogenic fungi, including Fusarium solani, Alternaria solani, and Fusarium semitectum researchgate.nettandfonline.comresearchgate.net. Similarly, pyrazolo-pyridazine derivatives have also been evaluated, with certain compounds showing potent activity against various fungi semanticscholar.orgmedwinpublishers.com. The collective findings suggest that the pyridazinone scaffold is a promising template for the development of new antifungal drugs semanticscholar.orgijnc.ir.

Table 1: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) |

| Compound 8g (diarylurea deriv.) | Candida albicans | 16 μg/mL nih.govrsc.org |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | Significant Activity researchgate.nettandfonline.com |

| N-cyanoacetyl dihydropyridazinone derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | Significant Activity researchgate.nettandfonline.com |

| Pyrazolo-pyridazine 4f, 4'c, 4''c, 4''d | Various fungi | Potent Activity medwinpublishers.com |

Antiviral Properties

The antiviral potential of pyridazinone derivatives has been explored against several viruses in vitro. These studies indicate that the pyridazine nucleus is a valuable scaffold for designing novel antiviral agents.

A study on myricetin derivatives containing a pyridazinone moiety revealed significant activity against the Tobacco Mosaic Virus (TMV). Specifically, compounds A4, A23, and A26 showed curative activity with EC50 values of 131.6, 138.5, and 118.9 μg/mL, respectively, which were superior to the control drug, ningnanmycin rsc.org. Furthermore, compounds A24 and A26 demonstrated protective activity with EC50 values of 117.4 and 162.5 μg/mL rsc.org.

In another investigation, newly synthesized pyridazine derivatives were screened for their activity against Hepatitis A Virus (HAV). The results showed that several compounds exhibited inhibitory effects on the virus. For example, Compound 4 showed a 73% inhibition at a concentration of 25 µg/mL, and Compound 3 showed 66% inhibition at the same concentration nih.govresearchgate.net. Another study highlighted a novel pyridazine nucleoside, Compound 15 , which exhibited the highest antiviral effect against HAV among the tested compounds africaresearchconnects.com. Research has also shown that certain pyrazole-based heterocycles, including pyridazinone derivatives, possess antiviral activity against the avian influenza virus (H5N1) nih.gov.

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is a well-established template for the development of anti-inflammatory agents. The primary mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammation pathway researchgate.net.

Cyclooxygenase (COX) Inhibition Profiles

Many pyridazinone derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. The rationale behind targeting COX-2 is that this isoform is primarily induced during inflammation, while the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa. Therefore, selective COX-2 inhibitors are expected to have a better gastric safety profile compared to non-selective NSAIDs nih.govnih.govlecturio.com.

Several studies have reported pyridazine-based compounds with potent and selective COX-2 inhibitory activity. For example, a series of pyridazine derivatives were synthesized, and compounds 9a, 9b, 12, 16b, and 17 displayed better COX-2 inhibition (IC50 values ranging from 15.50 to 17.70 nM) than the standard drug celecoxib (IC50 = 17.79 nM) nih.gov. In another study, compound 6b showed enhanced potency towards the COX-2 enzyme with an IC50 value of 0.18 µM and a selectivity index (SI) of 6.33, indicating predominant COX-2 inhibitory activity nih.gov. The selectivity of these compounds is often attributed to their ability to fit into the side pocket of the COX-2 enzyme's active site nih.gov.

Table 2: COX-2 Inhibition Data for Selected Pyridazine Derivatives

| Compound | COX-2 IC50 | Reference Drug (Celecoxib) IC50 | Selectivity Index (SI) |

| 9a | 15.50 nM nih.gov | 17.79 nM nih.gov | - |

| 9b | 17.50 nM nih.gov | 17.79 nM nih.gov | - |

| 12 | 17.10 nM nih.gov | 17.79 nM nih.gov | - |

| 16b | 16.90 nM nih.gov | 17.79 nM nih.gov | - |

| 17 | 17.70 nM nih.gov | 17.79 nM nih.gov | - |

| 4c | 0.26 µM nih.gov | 0.35 µM nih.gov | - |

| 6b | 0.18 µM nih.gov | 0.35 µM nih.gov | 6.33 nih.gov |

Antiproliferative and Anticancer Potentials in Cellular Models

The pyridazinone core is recognized as a privileged scaffold in the design of anticancer agents, with numerous derivatives showing potent antiproliferative activity against a variety of human cancer cell lines nih.govresearchgate.net.

Inhibition of Cellular Proliferation Pathways

Pyridazinone derivatives exert their anticancer effects by modulating various cellular proliferation pathways, often leading to cell cycle arrest and apoptosis.

For instance, a study on diarylurea derivatives with a pyridazinone scaffold found that compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC non-small cell lung cancer cell line nih.govrsc.org. This was accompanied by the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2 nih.govrsc.org. Another investigation into 3,6-disubstituted pyridazines revealed that compounds 11l and 11m caused an efficient alteration in cell cycle progression and induced apoptosis in both T-47D and MDA-MB-231 breast cancer cells tandfonline.com. Similarly, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k , was found to cause G2/M phase cell cycle arrest in HCC827 lung cancer cells by decreasing the protein levels of cyclin B1, c-Myc, and CDK1 nih.gov.

Target-Based Anticancer Approaches

Target-based approaches have led to the development of pyridazinone derivatives that inhibit specific enzymes crucial for cancer cell survival and proliferation, such as various kinases.

One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Several diarylurea derivatives based on pyridazinone scaffolds were evaluated for VEGFR-2 inhibition, with compound 17a showing the most potent inhibitory activity nih.govrsc.org.

Another critical target is the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumorigenesis. A series of 2,6-disubstituted pyridazinone derivatives were optimized for their c-Met inhibitory activity. Guided by computer modeling, the quinoline-pyridazinone 8a was designed and synthesized, demonstrating selective c-Met inhibition with an enzymatic IC50 value of 4.2 nM and a potent inhibition of EBC-1 cell proliferation with an IC50 of 17 nM nih.gov.

Cyclin-dependent kinases (CDKs) are also key targets. An in silico study proposed CDK2 as a probable target for a series of 3,6-disubstituted pyridazines. Subsequent enzymatic assays confirmed this, with compounds 11e, 11h, 11l, and 11m exhibiting good inhibitory activity against CDK2, with IC50 values of 151, 43.8, 55.6, and 20.1 nM, respectively tandfonline.com.

Table 3: Target-Based Activity of Selected Pyridazinone Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

| 17a | VEGFR-2 | Most potent in series nih.govrsc.org |

| 8a | c-Met Kinase | 4.2 nM nih.gov |

| 11e | CDK2 | 151 nM tandfonline.com |

| 11h | CDK2 | 43.8 nM tandfonline.com |

| 11l | CDK2 | 55.6 nM tandfonline.com |

| 11m | CDK2 | 20.1 nM tandfonline.com |

| 13k | PI3Kα | 1.94 nM nih.gov |

Other Reported Biological Activities and Potential Research Avenues

Cardiotonic and Antihypertensive Effects: Modulating Cardiovascular Function

The pyridazinone core is a recognized pharmacophore in the development of cardiovascular agents. Research into derivatives of this family has demonstrated significant potential for both cardiotonic (heart-strengthening) and antihypertensive (blood pressure-lowering) effects.

Cardiotonic Activity: A number of pyridazinone derivatives have been investigated for their positive inotropic activity, which is the ability to increase the force of myocardial contraction. This effect is often attributed to the inhibition of phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to an influx of calcium ions into cardiac muscle cells, enhancing contractility. For instance, pimobendan, a benzimidazole-pyridazinone derivative, exhibits both positive inotropic and vasodilatory properties. sarpublication.com Its mechanism involves sensitizing the cardiac contractile proteins to calcium. sarpublication.com Another derivative, MCI-154, while showing minimal inotropic action, has been noted to reduce vascular resistance. sarpublication.com Studies on 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone have shown that it enhances calcium-induced contraction of cardiac muscle fibers, suggesting an increase in calcium sensitivity. sarpublication.com

Antihypertensive Effects: The vasodilatory properties of pyridazinone derivatives contribute to their potential as antihypertensive agents. Vasodilation, the widening of blood vessels, leads to a decrease in systemic vascular resistance and consequently, a reduction in blood pressure. sarpublication.com Research on various 6-substituted pyridazinone derivatives has highlighted their vasorelaxant properties in in vitro models. nih.govnih.gov For example, a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives were synthesized and evaluated for their vasorelaxant activity, with some compounds showing superior potency compared to the reference drug hydralazine. nih.gov The antihypertensive effects of 2-substituted-6-[4-(substituted pyrrol-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone derivatives have also been reported. sarpublication.com The substitution pattern on the pyridazinone ring plays a crucial role in determining the extent of these cardiovascular effects. sarpublication.com

Table 1: In Vitro Cardiotonic and Vasorelaxant Activities of Selected Pyridazinone Derivatives

| Compound/Derivative | Biological Activity | Mechanism of Action (where reported) | Reference |

| Pimobendan | Positive inotropic, Vasodilator | Calcium sensitization, PDE III inhibition | sarpublication.com |

| MCI-154 | Vasodilator | Reduced vascular resistance | sarpublication.com |

| 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone | Positive inotropic | Enhances calcium-induced contraction | sarpublication.com |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant | - | nih.gov |

| 2-substituted-6-[4-(substituted pyrrol-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone derivatives | Antihypertensive | - | sarpublication.com |

| 6-[3-(5-cyano-6-oxo-4-aryl-1,6-dihydro-2-pyridyl)phenylamino]-3(2H)pyridazinone derivatives | Vasorelaxant | - | nih.gov |

Anticonvulsant Properties: Targeting Neurological Disorders

The pyridazine and pyridazinone scaffolds have also emerged as promising frameworks for the development of novel anticonvulsant agents. Various derivatives have been synthesized and evaluated in preclinical in vitro and in vivo models of epilepsy, demonstrating their potential to suppress seizures.

The anticonvulsant activity of these compounds is often attributed to their interaction with key components of the central nervous system, such as GABAergic transmission. nih.gov For instance, a series of new hybrid benzimidazole-containing pyridazinone derivatives were designed and showed significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. nih.gov One of the lead compounds from this series demonstrated a marked increase in the brain's gamma-aminobutyric acid (GABA) levels, suggesting a GABAergic mechanism of action. nih.gov

Furthermore, studies on 6-aryl pyridazine-3(2H)-one derivatives have shown significant anticonvulsant activity against both MES and isoniazid (INH) induced convulsions. sciepub.com The nature of the substituent at the 6-position of the pyridazinone ring appears to be a critical determinant of anticonvulsant potency. nih.govsciepub.com For example, some 3-substituted pyridazine derivatives, including triazolopyridazines, have exhibited potent activity against maximal electroshock-induced seizures, with some compounds showing protective effects in pentylenetetrazole-induced and strychnine-induced seizure models. nih.gov

Table 2: In Vitro and In Vivo Anticonvulsant Activities of Selected Pyridazinone Derivatives

| Compound/Derivative | Seizure Model | Observed Effect | Reference |

| Hybrid benzimidazole-containing pyridazinones | MES, scPTZ (in vivo) | Significant anticonvulsant activity, increased brain GABA levels | nih.gov |

| 6-Aryl pyridazine-3(2H)-ones | MES, INH-induced (in vivo) | Significant anticonvulsant activity | sciepub.com |

| 3-ureidopyridazine and triazolopyridazines | MES, pentylenetetrazole-induced, strychnine-induced (in vivo) | Potent anticonvulsant activity | nih.gov |

Herbicide and Plant Growth Regulation Activities: Agricultural Applications

Beyond pharmacology, pyridazinone derivatives have found significant applications in agriculture as herbicides and plant growth regulators. The herbicidal activity of these compounds often stems from their ability to interfere with essential biological processes in plants, such as photosynthesis.

Pyridazinone herbicides are known to inhibit the photosynthetic electron transport chain. nih.gov Specifically, they can affect the acceptor side of photosystem II, retarding electron transport from the intermediary acceptor to plastoquinone. nih.gov This disruption of photosynthesis ultimately leads to plant death. The commercial herbicide Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a well-known example from this class.

The structure-activity relationship is crucial for the herbicidal efficacy of pyridazinone derivatives. For instance, in a series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives, certain substitutions were found to be essential for high herbicidal activity. nih.gov Similarly, studies on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that some compounds exhibited herbicidal activities equal to or higher than the commercial herbicide diflufenican against dicotyledonous plants. nih.gov The nature and position of substituents on the pyridazine and associated phenyl rings significantly influence the herbicidal spectrum and potency. nih.govnih.gov

Furthermore, some pyridazine derivatives have been reported to exhibit plant growth regulating effects, indicating their potential for broader agricultural applications beyond weed control.

Table 3: Herbicidal and Plant Growth Regulation Activities of Selected Pyridazinone Derivatives

| Compound/Derivative | Activity | Mechanism of Action (where reported) | Reference |

| Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) | Herbicide | Inhibition of photosynthetic electron transport | nih.gov |

| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Herbicide | Bleaching activities | nih.gov |

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Herbicide | Inhibition of chlorophyll synthesis | nih.gov |

| Phenyl-substituted cyclic keto-enols with a pyridazinone moiety | Herbicide | Inhibition of acetyl-coenzyme A carboxylase (ACCase) | nih.gov |

| General Pyridazine Derivatives | Plant growth regulation | - |

No Specific Theoretical and Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational chemistry studies have been published for the compound this compound. As a result, the generation of a detailed, evidence-based article adhering to the requested scientific rigor and specific outline is not possible at this time.

While the fields of theoretical and computational chemistry are active areas of research for various pyridazine and pyridazinone derivatives, this particular compound does not appear to have been the subject of dedicated studies in the areas of quantum chemical calculations, molecular dynamics simulations, molecular docking, or Quantitative Structure-Activity Relationship (QSAR) modeling.

General methodologies for these computational techniques are well-established and have been applied to structurally related molecules. For instance, studies on other pyridazinone derivatives have utilized Density Functional Theory (DFT) for electronic structure analysis and prediction of reactivity. Similarly, molecular docking has been employed to investigate the binding of various pyridazine-based compounds to biological targets. However, the absence of specific data for this compound prevents a detailed discussion of its unique properties and behaviors based on the requested outline.

A scientifically accurate article with detailed research findings, data tables, and in-depth analysis as per the user's instructions cannot be constructed without published research on this specific chemical entity. Providing speculative or generalized information from related compounds would not meet the required standard of scientific accuracy for the requested subject.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available data:

Theoretical and Computational Chemistry Studies of 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol Systems

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Further research and publication of studies specifically focused on 6-Pyridin-2-ylmethyl-pyridazin-3-ol would be necessary to provide the detailed scientific information requested.

Future Research Directions and Unexplored Avenues for 6 Pyridin 2 Ylmethyl Pyridazin 3 Ol

Exploration of Novel Synthetic Routes for Increased Structural Complexity and Diversity

The future development of 6-Pyridin-2-ylmethyl-pyridazin-3-ol and its analogues hinges on the advancement of synthetic methodologies that allow for greater structural complexity and diversity. While classical syntheses of pyridazinones often involve the condensation of 1,4-dicarbonyl compounds with hydrazine, contemporary organic synthesis offers a broader toolkit to generate a library of derivatives based on this core structure.

Future synthetic explorations could focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the pyridazine (B1198779) and pyridine (B92270) rings of the parent molecule would be highly valuable. This could involve C-H activation techniques to introduce new substituents, thereby rapidly generating analogues with varied electronic and steric properties.

Scaffold Hopping and Bioisosteric Replacement: The pyridazine ring can be expanded or replaced with other heterocyclic systems to explore new chemical space. semanticscholar.org Similarly, the amide linker inherent in the pyridazin-3-ol tautomer can be replaced by other functional groups like hydrazides, semicarbazides, or thiosemicarbazides to modulate the compound's biological activity.

Multi-component Reactions: The development of one-pot, multi-component reactions could provide a more efficient and atom-economical approach to synthesizing complex pyridazinone derivatives. These strategies would allow for the rapid assembly of diverse molecular architectures from simple starting materials.

Asymmetric Synthesis: For derivatives with chiral centers, the development of asymmetric synthetic routes will be crucial for isolating enantiomerically pure compounds, which is often a prerequisite for clinical development due to the different pharmacological profiles of enantiomers.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Outcome |

| Late-Stage Functionalization | Direct modification of the existing this compound core structure. | Rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. |

| Scaffold Hopping | Replacement of the pyridazine ring with other heterocyclic systems. | Discovery of novel scaffolds with potentially improved pharmacological or material properties. |

| Multi-component Reactions | Combining three or more reactants in a single step to form the final product. | Increased synthetic efficiency and access to complex molecular architectures. |

| Asymmetric Synthesis | Stereoselective synthesis of chiral derivatives. | Production of enantiomerically pure compounds for pharmacological evaluation. |

Application of Advanced Computational Methodologies for Deeper Mechanistic Insights

Advanced computational methodologies, such as Density Functional Theory (DFT) and molecular docking, are indispensable tools for gaining a deeper understanding of the chemical and biological properties of this compound at the molecular level.

Future computational research should aim to:

Elucidate Electronic Properties: DFT calculations can be employed to determine the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors. mdpi.comasianpubs.org This information is crucial for predicting the compound's reactivity, stability, and potential sites for metabolic transformation.

Predict Binding Modes and Affinities: For potential biological targets, molecular docking studies can predict the preferred binding orientation of this compound and its analogues within the active site. researchgate.netresearchgate.net This can guide the rational design of more potent and selective inhibitors.

Investigate Reaction Mechanisms: Computational modeling can be used to study the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the feasibility of novel synthetic routes.

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies can be performed to predict the pharmacokinetic and toxicological profiles of new derivatives, allowing for the early identification of potentially problematic candidates. mdpi.comnih.gov

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Understanding of reactivity, stability, and spectroscopic properties. mdpi.comekb.egnih.gov |

| Molecular Docking | Prediction of protein-ligand interactions. | Identification of potential biological targets and guidance for lead optimization. researchgate.netresearchgate.netekb.egmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. | Insight into conformational changes and binding stability over time. |

| QSAR/QSPR Modeling | Quantitative structure-activity/property relationship modeling. | Prediction of biological activity or physical properties of unsynthesized analogues. asianpubs.org |

Investigation into Polypharmacology and Multi-target Approaches for Complex Diseases

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction as a promising strategy for treating complex diseases such as cancer and inflammatory disorders. Pyridazine and pyridazinone derivatives are known to exhibit a wide range of biological activities, making them ideal candidates for a multi-target approach. nih.govresearchgate.netrjptonline.orgnih.gov

Future research in this area should focus on:

Broad-Spectrum Biological Screening: Systematic screening of this compound and its derivatives against a wide panel of biological targets, including kinases, phosphodiesterases, and various receptors, could uncover previously unknown activities. nih.gov

Target Deconvolution: For compounds that show interesting phenotypic effects in cell-based assays, target deconvolution studies will be necessary to identify the specific molecular targets responsible for their activity.

Rational Design of Multi-target Ligands: Based on the screening results and computational modeling, new analogues can be rationally designed to simultaneously modulate multiple targets implicated in a particular disease pathway. For instance, a single molecule could be engineered to inhibit both inflammatory cytokines and key signaling kinases.

Development of Chemical Probes and Tools for Fundamental Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be functionalized to create a variety of chemical probes for biological research.

Potential avenues for development include:

Fluorescent Probes: By conjugating the pyridazinone core with a fluorophore, it is possible to create fluorescent probes for biological imaging. bjmu.edu.cnnih.gov These probes could be designed to localize in specific subcellular compartments or to respond to changes in the cellular environment, such as pH or the presence of specific ions. For example, a rhodamine-pyridazine conjugate has been successfully used as a fluorescent chemosensor for Cu2+ ions. nih.gov

Photoaffinity Probes: The incorporation of a photoreactive group, such as an azide or a diazirine, would allow for the creation of photoaffinity probes. These probes can be used to covalently label their biological targets upon photoirradiation, facilitating target identification and validation.

Biotinylated Probes: The attachment of a biotin tag would enable the use of these molecules in affinity purification experiments to isolate and identify binding partners from complex biological samples.

Radiolabeled Analogues: The synthesis of radiolabeled versions of this compound, for example with iodine-123, could enable their use as probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). anu.edu.au

Potential in Materials Science and Industrial Applications (e.g., Corrosion Inhibition)

Beyond its potential in the life sciences, the this compound scaffold also holds promise for applications in materials science and other industrial sectors. One particularly well-documented application of pyridazine derivatives is in the field of corrosion inhibition.

Future research could explore:

Mechanism of Corrosion Inhibition: While it is known that pyridazine derivatives can effectively inhibit the corrosion of metals in acidic media, the precise mechanism of action for this compound is yet to be determined. tandfonline.comtandfonline.comfigshare.com Detailed studies involving electrochemical techniques, surface analysis (e.g., SEM/EDX), and computational modeling could elucidate the adsorption behavior and the nature of the protective film formed on the metal surface.